Compound Description: (E)-2-({4-hydroxy-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]phenyl} methylidene)-1-indanone (C23H26N2O3) is a compound whose crystal structure has been elucidated.
Compound Description: 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrochloride (4-MPHP) is a cathinone derivative characterized by X-ray crystallography.
Compound Description: This compound exists as two enantiomers, (S)-(+)-1 and (R)-(-)-1. They were synthesized to investigate their antihypertensive effects and ability to inhibit [3H]nimodipine binding. [, ]
Compound Description: This series of compounds was investigated for neuroleptic activity, particularly their antimethamphetamine and anti-epinephrine effects.
Compound Description: Imanitib mesylate is an antileukemic drug. A new crystalline η-modification of this compound has been developed and characterized.
Compound Description: JM-1232(-) is a novel isoindoline compound that acts on benzodiazepine receptors and is being investigated for its potential as a sedative or intravenous anesthetic agent.
Compound Description: This series of compounds was synthesized and evaluated for its antimicrobial and antioxidant properties.
Compound Description: This compound, along with its hydrochloride salt, has been investigated for potential use in treating central nervous system disorders.
Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with potential neuroprotective effects, demonstrated in models of Parkinson's disease.
Compound Description: This compound is another 3,4-pyridinedicarboximide derivative that has undergone kinetic investigations for its degradation mechanism in aqueous solutions. [, , ]
3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines
Compound Description: This series of compounds was studied for potential neuroleptic activity, with some derivatives showing potent anticonvulsant effects.
Compound Description: Compound 34b, and its mesylate salt (34c), displayed antidepressant-like activity in preclinical models and showed affinity for sigma receptors.
Compound Description: This is the hydrobromide salt of Ponatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. [, ]
Compound Description: The crystal structure of this compound (C28H29N3O3) has been determined.
Compound Description: These compounds are a series of acrylamide derivatives with varying substituents on the propoxy group. They have demonstrated good anticancer activity.
Compound Description: Compound 3 is a trifluoromethyl-substituted dielectrophile, the crystal structure of which has been analyzed. It exists as a racemate with inter- and intramolecular O-H·O bonds.
Compound Description: This class of compounds was synthesized as potential antimicrobial agents, with some showing promising activity against bacterial strains.
Compound Description: This series of compounds was synthesized and tested for their beta-antiadrenergic and vasodilatory activities.
5H-Chromeno[4,3-b]pyridin-5-one derivatives
Compound Description: These compounds represent a novel class of potential anticancer agents, with some derivatives demonstrating promising activity against breast cancer cell lines.
Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist with potential as a fast-onset antidepressant and anxiolytic.
Compound Description: 4-F-3-Methyl-α-PVP hydrochloride is a structural analog of the synthetic cathinone 4-F-α-PVP.
Compound Description: Centhaquin is a centrally acting antihypertensive compound.
Compound Description: Nilotinib hydrochloride monohydrate is an anti-leukemia drug. New crystalline forms, including a nanosize weakly crystalline modification, have been developed to improve its solubility and bioavailability. [, ]
Compound Description: Various salt forms of this compound, including tartrate, hydrochloride, citrate, and others, have been explored. [, ]
Compound Description: XB513 is a novel chemical entity with both calcium agonistic and alpha-1 adrenergic receptor blocking properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.